2-Propylquinoline-4-carbothioamide
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Overview
Description
2-Propylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline ring substituted with a propyl group at the 2-position and a carbothioamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylquinoline-4-carbothioamide can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatin is converted to the desired quinoline derivative. Microwave irradiation techniques have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its time efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Propylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-4-carboxylic acids, amines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Propylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Propylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-leishmanial activity, the compound interferes with the metabolic processes of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular functions .
Comparison with Similar Compounds
2-Propylquinoline: Lacks the carbothioamide group but shares the quinoline core structure.
Quinoline-4-carboxamide: Similar structure with a carboxamide group instead of carbothioamide.
N-acyl-morpholine-4-carbothioamides: Structurally related compounds with different substituents on the quinoline ring.
Uniqueness: 2-Propylquinoline-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a propyl group and a carbothioamide group on the quinoline ring makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62077-95-6 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-propylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2S/c1-2-5-9-8-11(13(14)16)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5H2,1H3,(H2,14,16) |
InChI Key |
UAJAAMLVSIRMET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origin of Product |
United States |
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